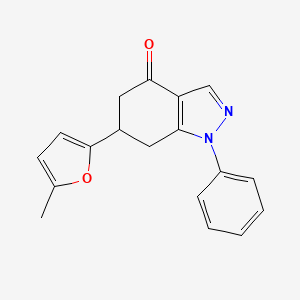

6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

Properties

IUPAC Name |

6-(5-methylfuran-2-yl)-1-phenyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-7-8-18(22-12)13-9-16-15(17(21)10-13)11-19-20(16)14-5-3-2-4-6-14/h2-8,11,13H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAZEWKUGIWXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC3=C(C=NN3C4=CC=CC=C4)C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to have antiplatelet and anticoagulant activities.

Mode of Action

The compound’s interaction with its targets results in the inhibition of human platelet aggregation induced by collagen, arachidonic acid, and U46619, a thromboxane (TX)A 2 mimic. It also suppresses TXA 2 formations caused by collagen and arachidonic acid. Furthermore, it selectively inhibits TXA 2 synthase activity and shows a competitive antagonism on TXA 2 /prostaglandin H 2 receptor.

Biochemical Pathways

The compound affects the biochemical pathways involved in platelet aggregation and coagulation. It inhibits the synthesis of TXA 2 , a potent vasoconstrictor and platelet aggregator, thereby preventing platelet aggregation. It also impairs the intrinsic coagulation pathway, as indicated by the prolongation of the activated partial thromboplastin time (aPTT) with no changes in the prothrombin and thrombin time.

Pharmacokinetics

Similar compounds have been found to be orally active, suggesting that this compound may also have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of platelet aggregation and the prolongation of aPTT. These effects suggest that the compound may have therapeutic potential as an oral antithrombotic agent in the treatment of thromboembolic disorders.

Biochemical Analysis

Biochemical Properties

6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with LuxR proteins, which are involved in quorum sensing in bacteria. The nature of these interactions includes competitive binding, which can inhibit or enhance the activity of these proteins depending on the concentration of the compound.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interfere with quorum sensing in Chromobacterium violaceum, affecting the production of violacein. This compound can act as both an agonist and antagonist in quorum sensing, depending on its concentration and the presence of other signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to LuxR proteins, inhibiting or activating them based on its concentration. This binding can lead to changes in gene expression, particularly those genes involved in quorum sensing and other regulatory pathways. Additionally, it may inhibit or activate enzymes involved in these pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term studies have shown that it can have sustained effects on cellular processes, particularly in quorum sensing and gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may have beneficial effects, such as enhancing quorum sensing and gene expression. At higher doses, it can exhibit toxic or adverse effects, including inhibition of essential enzymes and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the production of various metabolites, which may have their own biological activities and effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues. This distribution can influence the compound’s efficacy and its ability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in regulating cellular processes.

Biological Activity

6-(5-Methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydro-indazole core fused with phenyl and furan groups, which may enhance its interaction with various biological targets.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.3 g/mol. The compound exhibits a distorted envelope conformation due to the non-aromatic six-membered ring .

Biological Activity Overview

Research indicates that this compound exhibits anti-inflammatory and anti-cancer properties, making it a candidate for further pharmacological studies. Its unique structural combination may confer distinct pharmacological effects compared to other indazole derivatives .

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors that modulate cellular signaling related to inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anti-Cancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast cancer cells in vitro .

- Anti-Inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in cell models. It showed promise in attenuating the effects of pro-inflammatory cytokines .

- Cardioprotective Potential : Similar compounds have been studied for their cardioprotective effects. While specific data on this compound is limited, its structural analogs have exhibited protective properties against cardiotoxicity induced by chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(2-Furyl)-3-phenyltetrahydroindazole | Structure | Anti-cancer |

| 5-Methylindazole | Structure | Anti-inflammatory |

| 3-Benzylindazole | Structure | Antimicrobial |

This comparison highlights the potential for developing new therapeutic agents based on the indazole scaffold.

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of similar compounds suggests that they are often orally active and exhibit favorable absorption characteristics. Toxicity studies indicate that while some indazole derivatives can exhibit cytotoxic effects at high concentrations, appropriate modifications may mitigate these risks .

Scientific Research Applications

Pharmacological Applications

-

Anti-Cancer Activity :

- Preliminary studies show that the compound can inhibit the growth of various cancer cell lines. Notably, it demonstrated significant cytotoxicity against breast cancer cells in vitro.

- A comparative analysis of similar compounds indicates a trend where indazole derivatives exhibit anti-cancer properties.

-

Anti-Inflammatory Effects :

- The compound has been evaluated for its ability to reduce inflammation markers in cell models. It showed promise in attenuating the effects of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

-

Cardioprotective Potential :

- While specific data on this compound is limited, structural analogs have exhibited protective properties against cardiotoxicity induced by chemotherapeutic agents, indicating a potential area for further research.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study on Anti-Cancer Activity

A study demonstrated that 6-(5-methyl-2-furyl)-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Study on Anti-Inflammatory Effects

In vitro experiments revealed that this compound reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases.

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of similar compounds suggests that they are often orally active and exhibit favorable absorption characteristics. Toxicity studies indicate that while some indazole derivatives can exhibit cytotoxic effects at high concentrations, appropriate modifications may mitigate these risks .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Variations in Tetrahydroindazol-4-one Derivatives

Table 1: Key Structural Analogues and Their Properties

Key Comparative Analyses

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. The 4-methoxyphenyl group in 7t enhances polarity but may reduce metabolic stability due to demethylation risks .

Melting Points :

Tautomeric Stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.